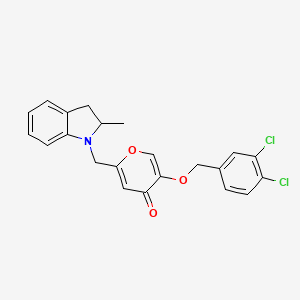
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H19Cl2NO3 and its molecular weight is 416.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one, also known by its CAS number 898421-19-7, is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H19Cl2NO3, with a molecular weight of 416.3 g/mol. The structure features a pyranone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2NO3 |
| Molecular Weight | 416.3 g/mol |
| CAS Number | 898421-19-7 |
Biological Activity Overview
Research on the biological activity of this compound indicates several promising areas:
1. Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the pyranone moiety is particularly noted for its role in cytotoxicity against various cancer cell lines.
2. Antimicrobial Effects
The compound has shown potential antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the lipophilic nature of the dichlorobenzyl group, which enhances membrane permeability and disrupts microbial cell integrity.
3. Neuroprotective Properties
Research suggests that derivatives of pyranone compounds may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
- Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this specific compound:
- Anticancer Study : A study involving a series of pyranone derivatives showed that certain modifications increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those for standard chemotherapeutics.
- Neuroprotective Study : Research indicated that compounds similar to this pyranone inhibited AChE with IC50 values ranging from 0.5 to 5 µM, suggesting potential use in treating Alzheimer’s disease.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-8-16-4-2-3-5-20(16)25(14)11-17-10-21(26)22(13-27-17)28-12-15-6-7-18(23)19(24)9-15/h2-7,9-10,13-14H,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXHHZIZZPIFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














